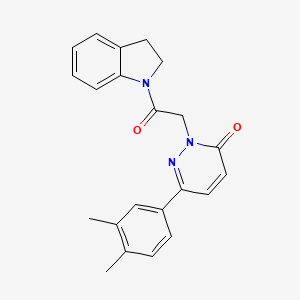

6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-15-7-8-18(13-16(15)2)19-9-10-21(26)25(23-19)14-22(27)24-12-11-17-5-3-4-6-20(17)24/h3-10,13H,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJXRIFASCQNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Dimethylphenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions using 3,4-dimethylbenzene derivatives.

Attachment of the Indolinyl-Oxoethyl Side Chain: This can be done through nucleophilic substitution reactions, where the indolinyl group is introduced via a suitable leaving group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with specific molecular pathways involved in cell proliferation and survival. Its mechanism may involve the inhibition of key enzymes or receptors that are overexpressed in cancerous tissues.

- Anti-inflammatory Effects : The compound's structure suggests potential activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibitors of COX-2 have been developed from similar scaffolds, indicating that this compound may exhibit comparable anti-inflammatory properties .

- Antimicrobial Properties : The indole moiety is known for its antimicrobial activities. Studies are ongoing to evaluate the effectiveness of this compound against various bacterial and fungal strains.

Synthetic Utility

6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one serves as a valuable building block in organic synthesis:

- Synthesis of Novel Derivatives : Researchers utilize this compound to create new derivatives with enhanced biological activity or improved pharmacokinetic profiles. The ability to modify the indole and pyridazine components allows for a wide range of structural variations.

- Development of Multi-functional Molecules : Its structure can be adapted to develop multi-functional agents that target multiple pathways simultaneously, which is particularly useful in treating complex diseases like cancer.

Case Study 1: Anticancer Research

A study published in ACS Omega highlighted the synthesis of derivatives based on the pyridazine framework. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth through apoptosis induction . The most potent derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on COX inhibitors, compounds structurally related to this compound were synthesized and evaluated for their anti-inflammatory effects. One derivative demonstrated selectivity towards COX-2 with an IC50 value comparable to Celecoxib, indicating potential for development as a safer alternative with fewer gastrointestinal side effects .

Wirkmechanismus

The mechanism of action of 6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

DNA Interaction: The compound could interact with DNA, influencing gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one

- Structure: Pyridazinone core with 4-fluorophenyl and 4-methylbenzyl substituents.

- Key Differences :

- Physicochemical Impact : Fluorine may reduce metabolic stability compared to dimethyl groups, but increases polarity.

2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one

- Structure : Phenyl groups at both positions 2 and 4.

- Biological Implications: Lack of indolin may reduce affinity for targets requiring heterocyclic interactions. Simpler structure could lead to faster clearance .

6-(3-((E)-2,3-dihydro-2-(4-chlorophenyl)benzo[b][1,4]thiazepin-4-yl)phenylamino)-pyridazin-3(2H)-one

- Structure : Chlorophenyl and benzothiazepine substituents.

- Key Differences: Substituents: Chlorine (strong electron-withdrawing) and a bulky benzothiazepine ring.

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone Derivatives

- Structure : Morpholinyl and fluorophenylpiperazine substituents.

- Key Differences :

Physicochemical and Computational Insights

- Lipophilicity (LogP) :

- Solubility :

- Computational Modeling :

- Molecular docking studies (referenced in ) suggest fluorophenyl and indolin groups optimize binding to viral proteases or kinases via electrostatic and hydrophobic interactions .

Biologische Aktivität

6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique heterocyclic structure, which is known to influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂ |

| Molecular Weight | 318.36 g/mol |

| CAS Number | 1210182-89-0 |

The structure consists of a pyridazine ring fused with an indole derivative and a dimethylphenyl group, contributing to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of indoline derivatives with pyridazine precursors under controlled conditions, often utilizing solvents like dimethylformamide (DMF) to facilitate the reaction. The process may also require purification techniques such as recrystallization or chromatography to maximize yield and purity .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine have been reported to inhibit cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB 231, with IC50 values indicating their potency . The mechanism of action often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

Anti-inflammatory Effects

Pyridazine derivatives are also noted for their anti-inflammatory activities. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 . The anti-inflammatory effects are typically assessed using models that measure the inhibition of PGE(2) production in serum samples from animal models.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity and interaction modes of this compound with various biological targets. For example, docking simulations against protein targets such as HIV protease suggest that certain structural features contribute to enhanced binding affinity compared to established inhibitors . These studies help elucidate the potential therapeutic applications of the compound.

Case Studies

- Anticancer Properties : A study evaluated the effects of similar pyridazine derivatives on cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis . The study highlighted specific structural modifications that enhanced biological activity.

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of related compounds, demonstrating significant inhibition of COX enzymes in vitro . This suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) is often employed for pyridazinone derivatives. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate analogs are synthesized using Pd(PPh₃)₄ in deoxygenated DMF/H₂O with K₃PO₄ as a base . Reaction optimization includes varying solvents (e.g., THF vs. DMF), temperatures (80–120°C), and catalyst loading (1–5 mol%). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating intermediates .

Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, SC-XRD data collected at 90–100 K with Mo Kα radiation (λ = 0.71073 Å) provide bond lengths/angles and torsional parameters . Complementary techniques include:

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm proton environments and substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodology : Stability studies involve:

- Thermal analysis : TGA/DSC to assess decomposition temperatures (e.g., >200°C for pyridazinones) .

- Light sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- Hygroscopicity : Karl Fischer titration to measure moisture uptake; use desiccants (e.g., silica gel) for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodology :

- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 3,4-dimethylphenyl or indolin-1-yl moieties to modulate electronic/steric effects .

- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), or antimicrobial activity (MIC determination) .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., viral proteases) .

Q. What experimental strategies resolve contradictions in observed vs. predicted physicochemical properties (e.g., solubility, logP)?

- Methodology :

- Solubility testing : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .

- LogP determination : Compare experimental (reverse-phase HPLC) vs. computational (ChemAxon) values; adjust substituents (e.g., –OH groups) to improve hydrophilicity .

- Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance aqueous solubility .

Q. How can environmental fate and ecotoxicological impacts of this compound be assessed?

- Methodology :

- Degradation studies : Simulate abiotic (UV light, pH 4–9) and biotic (soil microcosms) conditions; monitor via LC-MS .

- Ecotoxicology : Acute toxicity testing on model organisms (Daphnia magna, algae) using OECD guidelines .

- Bioaccumulation : Measure BCF (bioconcentration factor) in fish liver tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.